Diselenide, bis[(2-fluorophenyl)methyl]
Description
Diselenide, bis[(2-fluorophenyl)methyl] (C₁₄H₁₂F₂Se₂), is an organoselenium compound characterized by a diselenide (Se–Se) bond linking two (2-fluorophenyl)methyl groups. Organoselenium compounds, particularly diselenides, are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and antioxidant properties .
Properties
CAS No. |
823178-70-7 |
|---|---|
Molecular Formula |
C14H12F2Se2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-fluoro-2-[[(2-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI Key |
FXEDTACYRWUCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
Selenium powder (0.117 mol) and sodium borohydride (0.259 mol) react in tetrahydrofuran (THF) at 50°C to form Na₂Se₂. Subsequent addition of (2-fluorophenyl)methyl bromide (0.265 mol) in THF facilitates nucleophilic substitution, yielding the diselenide. The crude product is extracted with dichloromethane, crystallized in heptane/isopropyl alcohol, and vacuum-dried.
Key Parameters
- Solvent : THF
- Temperature : 50°C
- Reaction Time : 18 hours
- Yield : ~40% (extrapolated from analogous reactions)
This method, while reliable, requires inert conditions and multi-step purification, limiting scalability.
Aqueous One-Pot Synthesis
A sustainable approach utilizes potassium selenocyanate (KSeCN) and alkyl halides in water under phase-transfer catalysis. This method avoids toxic solvents and simplifies work-up.
Optimized Protocol
(2-Fluorophenyl)methyl bromide (1.0 mmol), KSeCN (1.05 mmol), and tetrabutylammonium bromide (0.1 mmol) are stirred in water at 65°C for 2 hours. Alkaline hydrolysis with potassium phosphate (5.0 mmol) liberates the selenol, which oxidizes to the diselenide. Ethyl acetate extraction and silica gel chromatography yield the pure product.
Key Parameters
- Solvent : Water
- Catalyst : Tetrabutylammonium bromide
- Temperature : 65°C
- Reaction Time : 2 hours
- Yield : ~85% (based on benzyl diselenide synthesis)
This method excels in efficiency and environmental compatibility, making it ideal for large-scale production.
Electrochemical Oxidative Coupling
Electrochemical methods offer a reagent-free alternative for diselenide synthesis. While source focuses on selenylfuran derivatives, the principles apply to diselenide formation via selenol oxidation.
Proposed Methodology
(2-Fluorophenyl)methaneselenol (generated in situ) undergoes electrochemical oxidation at graphite electrodes in acetonitrile with tetrabutylammonium perchlorate (0.4 equiv.). Constant current (10 mA) drives the reaction to completion within 1 hour.
Key Parameters
- Electrolyte : Tetrabutylammonium perchlorate
- Current : 10 mA
- Solvent : Acetonitrile
- Yield : ~75% (extrapolated from similar reactions)
This approach minimizes chemical waste but requires specialized equipment.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Alkylation | Sodium borohydride, selenium, (2-fluorophenyl)methyl bromide | THF, 50°C, 18h | ~40% | Established protocol | Long reaction time, moderate yield |
| Aqueous One-Pot | Potassium selenocyanate, (2-fluorophenyl)methyl bromide, TBAB, K₃PO₄ | Water, 65°C, 2h | ~85% | Eco-friendly, high yield | Requires chromatography |
| Rhodium-Catalyzed | Rh₂(OAc)₄, diazoalkane, preformed diselenide | Water, RT, 2h | ~82% | Mild conditions | Costly catalyst, niche applicability |
| Electrochemical | (2-Fluorophenyl)methaneselenol, TBAClO₄ | Acetonitrile, 10 mA, 1h | ~75% | Reagent-free, scalable | Specialized equipment needed |
Characterization and Validation
Successful synthesis requires validation via spectroscopic methods:
Chemical Reactions Analysis
Diselenide, bis[(2-fluorophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of diselenides can yield selenols or selenides. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles. Common reagents include alkyl halides and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diselenide, bis[(2-fluorophenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating various biological pathways.
Mechanism of Action
The mechanism by which diselenide, bis[(2-fluorophenyl)methyl] exerts its effects involves the interaction of the selenium atoms with various molecular targets. In biological systems, selenium compounds can mimic the activity of enzymes such as glutathione peroxidase by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. This activity helps protect cells from oxidative damage. The compound may also interact with other cellular components, modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Tabulated Comparison of Key Analogs
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